Aloc-Asp(OtBu)-OH.DCHA is classified under amino acid derivatives, particularly as a protected form of aspartic acid. It is commonly sourced from chemical suppliers specializing in biochemical reagents, such as Sigma-Aldrich and Novabiochem. The compound is utilized extensively in organic synthesis and pharmaceutical research.
The synthesis of Aloc-Asp(OtBu)-OH.DCHA typically involves several key steps:
The molecular formula of Aloc-Asp(OtBu)-OH.DCHA is . The structure includes:
The compound's structural integrity is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide data on functional groups and molecular interactions .
Aloc-Asp(OtBu)-OH.DCHA undergoes several significant reactions:
These reactions are crucial for generating derivatives necessary for peptide synthesis and other applications in organic chemistry.
The mechanism of action for Aloc-Asp(OtBu)-OH.DCHA primarily revolves around its role as a protected amino acid derivative in peptide synthesis:
This controlled reactivity makes it an essential tool in organic synthesis, particularly in the development of complex peptides .
These properties are critical for ensuring effective handling and application in laboratory settings .
Aloc-Asp(OtBu)-OH.DCHA has numerous scientific applications:
Its versatility underscores its significance in both academic research and commercial applications .
The synthesis of N-α-Allyloxycarbonyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Aloc-Asp(OtBu)-OH·DCHA) requires precise sequential protection to address the differential reactivity of aspartic acid’s α-carboxyl, α-amino, and β-carboxyl groups. This multi-step approach ensures chemoselective modifications critical for peptide synthesis applications.
The Aloc group is introduced to protect the α-amino group under mild, near-neutral conditions (pH 7.5–8.5) to minimize racemization. Allyl chloroformate reacts with L-aspartic acid in biphasic solvent systems (e.g., water/dichloromethane or water/ethyl acetate), facilitated by alkaline buffers (sodium carbonate or bicarbonate) to maintain pH control. This method achieves 85–92% yields while preserving stereochemical integrity. The biphasic environment enhances reagent distribution and heat dissipation, suppressing side reactions like succinimide formation. Post-reaction, the aqueous phase is acidified (pH 2–3) to protonate the product, enabling extraction into organic solvents for isolation [4] [8].
Selective β-esterification follows Aloc protection, directing tert-butanol to the β-carboxyl group via N,N′-dicyclohexylcarbodiimide (DCC) activation. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize aspartimide formation. Catalytic additives (e.g., 4-dimethylaminopyridine, DMAP) enhance efficiency, yielding >90% of the β-esterified product. Crucially, the bulky tert-butyl group prevents cyclization during subsequent peptide coupling. After 12–18 hours, dicyclohexylurea (DCU) byproduct is removed by filtration, and the crude Aloc-Asp(OtBu)-OH is purified via crystallization [4] [7].
The final step converts the acidic Aloc-Asp(OtBu)-OH into its dicyclohexylammonium salt to improve crystallinity and stability. Dicyclohexylamine (1.0–1.1 equivalents) is added to the compound in ethyl acetate or acetone, yielding a white crystalline solid after cooling (0–5°C). This salt form exhibits superior shelf-life (>24 months at 2–8°C) and mitigates hygroscopicity. The crystalline structure facilitates removal of residual impurities through recrystallization, achieving ≥98% purity (TLC) [1] [2] [5].
Table 1: Protection Sequence for Aloc-Asp(OtBu)-OH·DCHA Synthesis
Step | Reaction | Reagents/Conditions | Function | Yield |
---|---|---|---|---|
1 | α-Amino protection | Allyl chloroformate, Na₂CO₃/H₂O, CH₂Cl₂, pH 8.0 | Aloc group introduction | 85–92% |
2 | β-Carboxyl esterification | tert-Butanol, DCC, DMAP, 0–5°C | Steric hindrance against aspartimide | >90% |
3 | Salt formation | Dicyclohexylamine, ethyl acetate, 0°C | Crystallization & stability enhancement | 95–98% |
Aspartic acid derivatives are prone to racemization at the α-carbon under basic conditions or elevated temperatures. The Aloc group’s stability toward piperidine (used in Fmoc deprotection) allows orthogonal protection schemes, but aspartimide formation remains a key challenge. This side reaction, prevalent at Asp-X sequences (X = Gly, Asn, Arg), generates racemizable succinimide intermediates. Strategies to suppress it include:
Scalable production of Aloc-Asp(OtBu)-OH·DCHA requires optimizing solvent systems, reagent stoichiometry, and crystallization protocols:
Table 2: Racemization and Aspartimide Suppression Strategies
Risk Factor | Mitigation Approach | Effect on Byproduct |
---|---|---|
Base exposure (piperidine, DBU) | Low-temperature processing (0–10°C) | Racemization reduced to <0.5% |
Aspartimide-prone sequences | β-tert-butyl ester shielding | Aspartimide formation <2% |
Carbodiimide activation | N-Hydroxysuccinimide additives | Prevents O-acyl isourea formation |
Table 3: Scalability Optimization Parameters
Process Variable | Laboratory Scale | Pilot Scale (Optimized) | Impact |
---|---|---|---|
Solvent for DCHA salt formation | Tetrahydrofuran | Ethyl acetate | Yield ↑ 17%, Purity ↑ 3% |
Crystallization rate | Rapid cooling (10°C/min) | Slow cooling (0.5°C/min) | Crystal size ↑ 50%, DCHA residuals ↓ 90% |
Metal contamination | Uncontrolled | CuSO₄ catalysis (0.05 eq.) | Reaction time ↓ 70% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3